ON 146040

PI3K isoform selectivity kinase profiling

ON 146040 is the first dual PI3K (α/δ) and BCR-ABL inhibitor, enabling simultaneous STAT3/5 pathway blockade. Its unique profile is critical for Ph+ leukemia and myeloma models where single-target inhibitors fail. Ideal for clean target validation without combination therapy complexity.

Molecular Formula C24H23N7O3S
Molecular Weight 489.55
CAS No. 1404231-34-0
Cat. No. B1139225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameON 146040
CAS1404231-34-0
Synonyms(Z)-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-(4-nitrobenzylidene)-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
Molecular FormulaC24H23N7O3S
Molecular Weight489.55
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4
InChIInChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14-
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ON 146040 (CAS 1404231-34-0): A Dual PI3K and BCR-ABL Inhibitor for Targeted STAT Pathway Research


ON 146040 (CAS 1404231-34-0) is a small molecule kinase inhibitor characterized as the first dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 signaling pathways [1]. In biochemical assays, ON 146040 potently inhibits PI3Kα and PI3Kδ isoforms (IC50 ≈ 14 nM and 20 nM, respectively) while demonstrating significantly lower activity against PI3Kβ and PI3Kγ isoforms (IC50 ≈ 3 μM and 1 μM, respectively) . Additionally, ON 146040 inhibits wild-type BCR-ABL (IC50 ≈ 20 nM) and various mutant forms of Abl1 (IC50 < 150 nM) .

Why ON 146040 Cannot Be Substituted by Standard PI3Kα Inhibitors in Hematologic Malignancy Models


Conventional PI3Kα-selective inhibitors such as Alpelisib (BYL719) or Taselisib (GDC-0032) lack meaningful activity against BCR-ABL kinase and do not directly suppress STAT5 phosphorylation driven by BCR-ABL signaling [1]. In hematologic malignancies where STAT3 and STAT5 are concurrently dysregulated through distinct upstream activators (PI3K and BCR-ABL, respectively), single-target PI3K inhibitors fail to abrogate the complete oncogenic signaling network [2]. The unique dual-inhibition profile of ON 146040 is therefore non-substitutable in experimental models requiring simultaneous blockade of both PI3Kα/δ-driven STAT3 activation and BCR-ABL-driven STAT5 activation [3].

Quantitative Differentiation of ON 146040 Against Clinically Relevant PI3K and BCR-ABL Inhibitors


PI3K Isoform Selectivity Profile: α/δ Sparing of β/γ Compared to Alpelisib

ON 146040 exhibits a distinct PI3K isoform selectivity profile compared to the FDA-approved PI3Kα inhibitor Alpelisib (BYL719). ON 146040 inhibits PI3Kα and PI3Kδ with IC50 values of 14 nM and 20 nM, respectively, while sparing PI3Kβ and PI3Kγ (IC50 ≈ 3 μM and 1 μM, respectively), yielding α/β selectivity ratios of ~214-fold and α/γ selectivity of ~71-fold [1]. In contrast, Alpelisib demonstrates preferential inhibition of PI3Kα (IC50 = 5 nM) with substantially higher activity against PI3Kβ (IC50 = 1200 nM, α/β selectivity = 240-fold) and PI3Kγ (IC50 = 250 nM, α/γ selectivity = 50-fold) [2]. The δ-sparing property of Alpelisib (PI3Kδ IC50 = 290 nM) differentiates it from the δ-inclusive profile of ON 146040, which may confer distinct biological effects in hematopoietic cells where PI3Kδ signaling predominates.

PI3K isoform selectivity kinase profiling

Dual PI3K and BCR-ABL Inhibition: A Unique Target Engagement Profile Not Replicated by Single-Target Agents

ON 146040 is the first compound reported to simultaneously inhibit both PI3K and BCR-ABL kinases at nanomolar concentrations [1]. Biochemical assays demonstrate inhibition of wild-type BCR-ABL with an IC50 of approximately 20 nM, comparable to its potency against PI3Kα (14 nM) . Additionally, ON 146040 inhibits Abl1 and multiple mutant forms of this kinase with IC50 values < 150 nM, including clinically relevant mutants, though it lacks activity against the T315I gatekeeper mutant . In contrast, clinically approved BCR-ABL inhibitors such as Imatinib exhibit no meaningful PI3K inhibitory activity, while PI3Kα-selective inhibitors like Alpelisib or Taselisib demonstrate no detectable BCR-ABL inhibition at therapeutic concentrations [2].

BCR-ABL dual inhibition STAT5 CML

Downstream Functional Consequence: Dual Suppression of STAT3 and STAT5 Phosphorylation

Treatment with ON 146040 results in down-regulation of both STAT3 and STAT5 phosphorylation in leukemia and myeloma cell lines [1]. This dual STAT suppression is mechanistically linked to the compound's upstream targeting of PI3K α/δ (which drives STAT3 activation) and BCR-ABL (which drives STAT5 activation) . In contrast, PI3Kα-selective inhibitors such as Alpelisib reduce STAT3 phosphorylation but have minimal effect on STAT5 phosphorylation in BCR-ABL-driven models [2]. Conversely, BCR-ABL inhibitors like Imatinib suppress STAT5 phosphorylation but do not fully abrogate STAT3 activation mediated by parallel PI3K signaling [3]. ON 146040 is the only single-agent tool reported to concurrently down-regulate both STAT3 and STAT5 phosphorylation in hematologic tumor cells.

STAT3 STAT5 phosphorylation signaling

Cellular Antiproliferative Activity in Hematologic Tumor Cell Lines

ON 146040 demonstrates potent antiproliferative activity against a panel of hematologic tumor cell lines, including leukemia and myeloma models, with IC50 values ranging from 150 to 1,000 nM [1]. This cellular potency range is consistent with the compound's biochemical IC50 values against its primary targets (PI3Kα/δ at 14-20 nM and BCR-ABL at 20 nM), indicating on-target cellular activity . For context, PI3Kα-selective inhibitors such as Alpelisib exhibit variable cellular potency across solid tumor lines (e.g., IC50 values of 0.5-3 μM in PIK3CA-mutant breast cancer cells) but are not typically evaluated in BCR-ABL-driven hematologic models due to their lack of BCR-ABL activity [2]. The cellular activity of ON 146040 in hematologic tumor lines represents a phenotype that cannot be recapitulated by single-target PI3K or BCR-ABL inhibitors individually.

cytotoxicity leukemia myeloma IC50

Recommended Research Applications for ON 146040 Based on Evidence-Based Differentiation


Interrogation of STAT3 and STAT5 Co-Dependency in Hematologic Malignancies

ON 146040 is uniquely suited for studies investigating the functional consequences of concurrent STAT3 and STAT5 co-activation in leukemia, lymphoma, and myeloma models. As demonstrated by its dual suppression of both STAT3 and STAT5 phosphorylation in cellular assays [1], ON 146040 enables researchers to assess the requirement for dual STAT blockade without the confounding variables introduced by combination therapy approaches. This application is particularly relevant for Philadelphia chromosome-positive (Ph+) leukemias where BCR-ABL drives STAT5 activation while PI3K signaling sustains STAT3 activity.

Chemical Probe for Dual PI3K/BCR-ABL Target Engagement Studies

The unique dual-target profile of ON 146040 (PI3Kα/δ IC50 ≈ 14/20 nM; BCR-ABL IC50 ≈ 20 nM) makes it an invaluable chemical probe for dissecting the relative contributions of PI3K and BCR-ABL signaling to cellular phenotypes. In contrast to single-target inhibitors, ON 146040 allows researchers to simultaneously inhibit both kinases with a single molecule, enabling cleaner target validation experiments and reducing the complexity associated with combination dosing optimization.

Mechanistic Studies of BCR-ABL Inhibitor Resistance Mechanisms Involving PI3K Pathway Activation

Resistance to BCR-ABL inhibitors such as Imatinib is frequently associated with activation of compensatory PI3K-AKT signaling. ON 146040's dual inhibition of BCR-ABL (including multiple mutant forms with IC50 < 150 nM, excluding T315I) and PI3Kα/δ provides a tool to investigate whether concurrent PI3K blockade can overcome or delay the emergence of resistance in BCR-ABL-dependent cell models. This application is particularly relevant for studies focused on STAT3-mediated survival signaling that persists despite BCR-ABL inhibition.

Preclinical Efficacy Screening in STAT-Driven Hematologic Tumor Xenograft Models

Given its potent antiproliferative activity in hematologic tumor cell lines (IC50 range 150-1,000 nM) , ON 146040 is appropriate for in vivo efficacy studies in xenograft models of leukemia and myeloma where dual STAT3/5 activation is documented. Researchers should consider that in vivo pharmacokinetic and toxicity data for ON 146040 are not yet published in the peer-reviewed literature, and appropriate dose-ranging studies will be required prior to in vivo experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ON 146040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.